Methyl 2-((2-bromophenyl)amino)-4-fluorobenzoate
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Overview
Description
Methyl 2-((2-bromophenyl)amino)-4-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromophenyl group and a fluorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-bromophenyl)amino)-4-fluorobenzoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-bromophenylamine, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Esterification: Finally, the compound is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-bromophenyl)amino)-4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromophenyl or fluorobenzoate moieties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 2-((2-bromophenyl)amino)-4-fluorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of Methyl 2-((2-bromophenyl)amino)-4-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((2-chlorophenyl)amino)-4-fluorobenzoate
- Methyl 2-((2-iodophenyl)amino)-4-fluorobenzoate
- Methyl 2-((2-methylphenyl)amino)-4-fluorobenzoate
Uniqueness
Methyl 2-((2-bromophenyl)amino)-4-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .
Properties
Molecular Formula |
C14H11BrFNO2 |
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Molecular Weight |
324.14 g/mol |
IUPAC Name |
methyl 2-(2-bromoanilino)-4-fluorobenzoate |
InChI |
InChI=1S/C14H11BrFNO2/c1-19-14(18)10-7-6-9(16)8-13(10)17-12-5-3-2-4-11(12)15/h2-8,17H,1H3 |
InChI Key |
NIONIHSJYQDCLS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)NC2=CC=CC=C2Br |
Origin of Product |
United States |
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